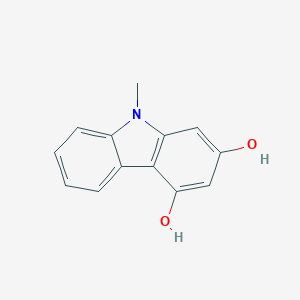

9-Methylcarbazole-2,4-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

9-methylcarbazole-2,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-14-10-5-3-2-4-9(10)13-11(14)6-8(15)7-12(13)16/h2-7,15-16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZSJMMTPIDKRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C3=C1C=C(C=C3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization of 9 Methylcarbazole 2,4 Diol

Vibrational Spectroscopy Analysis

Infrared (IR) Spectroscopic Identification of Hydroxyl Moieties and Carbazole (B46965) Skeleton

The infrared spectrum of 9-Methylcarbazole-2,4-diol is expected to be dominated by features arising from the hydroxyl (-OH) groups and the foundational carbazole framework.

Hydroxyl Moieties: The most prominent feature identifying the diol structure would be the O-H stretching vibrations. Due to intermolecular hydrogen bonding, this typically appears as a strong, broad absorption band in the region of 3500-3200 cm⁻¹. The C-O stretching vibrations, indicative of the phenol-like structure, are expected to produce strong bands in the 1260-1180 cm⁻¹ region.

Carbazole Skeleton: The underlying 9-methylcarbazole (B75041) structure contributes a series of characteristic bands. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹ (e.g., ~3050 cm⁻¹). The aliphatic C-H stretching from the N-methyl group would appear in the 2975-2918 cm⁻¹ range. The characteristic vibrations of the carbazole ring system, including C=C stretching within the aromatic rings, would be observed in the 1600-1450 cm⁻¹ region. Additional bands corresponding to in-plane and out-of-plane C-H bending would populate the fingerprint region below 1400 cm⁻¹. For instance, the gas-phase IR spectrum of the parent 9-methylcarbazole shows notable peaks that can be attributed to these skeletal modes nist.gov.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch | 3500 - 3200 | Strong, Broad | Indicative of hydrogen-bonded hydroxyl groups. |

| Aromatic C-H Stretch | > 3000 | Medium | Characteristic of sp² C-H bonds in the carbazole rings. |

| Aliphatic C-H Stretch | 2975 - 2918 | Medium-Weak | Arising from the N-methyl group. |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | Multiple bands corresponding to the carbazole skeleton. |

| C-O Stretch | 1260 - 1180 | Strong | Phenolic C-O bond vibration. |

| C-H Out-of-Plane Bend | 900 - 675 | Strong | Sensitive to the substitution pattern on the aromatic rings. |

Complementary Raman Spectroscopy Investigations

Raman spectroscopy provides data that is complementary to IR spectroscopy. While specific experimental Raman spectra for this compound are not available, analysis of related carbazole compounds shows that Raman is particularly effective for identifying symmetric vibrations. nih.govscilit.com For this compound, strong Raman scattering would be expected for the symmetric breathing modes of the aromatic rings. These vibrations are often weak or forbidden in the IR spectrum. The C-C skeletal stretches of the carbazole framework would also be prominent. This technique would confirm the aromatic structure and provide a more complete vibrational profile of the molecule.

Correlation with Quantum Chemical Vibrational Frequency Calculations

To accurately assign experimental vibrational bands, quantum chemical calculations are an indispensable tool. nih.gov Density Functional Theory (DFT) methods, such as B3LYP or ωB97X-D, paired with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used to calculate the harmonic vibrational frequencies of molecules in the gas phase. rsc.orgmdpi.com

For this compound, these calculations would predict the wavenumbers and intensities for all fundamental vibrational modes. Theoretical results are typically scaled by a factor (often around 0.95-0.96) to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental IR and Raman spectra. rsc.org Such a coupled computational-experimental approach allows for the unambiguous assignment of complex spectral features to specific molecular motions, confirming the presence and connectivity of the hydroxyl groups and the integrity of the 9-methylcarbazole skeleton. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity of a molecule. Both ¹H and ¹³C NMR would provide definitive evidence for the structure of this compound.

Proton (¹H) NMR Chemical Shift Analysis of Aromatic and Aliphatic Protons

The ¹H NMR spectrum provides information on the chemical environment of each proton in the molecule. The analysis is based on the known spectrum of carbazole and the predictable influence of the methyl and hydroxyl substituents. rsc.orgchemicalbook.com

Aromatic Protons: The introduction of two electron-donating hydroxyl groups at positions C2 and C4 will significantly shield the remaining protons on that aromatic ring. The proton at C1 and C3 would likely appear as singlets or doublets at a higher field (further upfield, ~6.5-7.0 ppm) compared to unsubstituted carbazole protons (which typically resonate between 7.2 and 8.1 ppm). chemicalbook.com The protons on the unsubstituted benzene (B151609) ring (H5, H6, H7, H8) would retain chemical shifts more similar to the parent compound.

Aliphatic Protons: The N-methyl group (N-CH₃) protons would appear as a sharp singlet, likely in the range of 3.7-3.9 ppm.

Hydroxyl Protons: The two hydroxyl protons (-OH) would appear as broad singlets, the chemical shift of which is highly dependent on solvent, concentration, and temperature, but typically falls within the 5-10 ppm range.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H1, H3 | ~6.5 - 7.0 | s or d | Shielded by adjacent -OH groups. |

| H5, H6, H7, H8 | ~7.2 - 8.1 | m | Protons on the unsubstituted ring. |

| N-CH₃ | ~3.7 - 3.9 | s | Aliphatic methyl group. |

| C2-OH, C4-OH | ~5.0 - 10.0 | br s | Chemical shift is variable. |

Carbon-13 (¹³C) NMR Chemical Shift Assignments and Structural Connectivity

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom, confirming the carbon framework and the positions of the substituents. The assignments can be predicted based on data from substituted carbazoles and general substituent effects. researchgate.netipb.pt

Carbons Bearing Hydroxyl Groups (C2, C4): These carbons would be significantly deshielded (shifted downfield) due to the electronegativity of the attached oxygen atoms. Their resonances are expected in the 140-155 ppm range.

Other Aromatic Carbons: The carbons adjacent (ortho) and two bonds away (para) from the hydroxyl groups (C1, C3, C4a, C9a) would be shielded (shifted upfield) compared to their positions in 9-methylcarbazole. The carbons of the unsubstituted ring (C5, C6, C7, C8) and the bridgehead carbon C4b would show less significant changes. Quaternary carbons (C4a, C4b, C9a, C8a) generally have weaker signals.

Aliphatic Carbon: The N-methyl carbon (N-CH₃) would appear at a high field, typically in the 25-35 ppm range.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C2, C4 | 140 - 155 | Deshielded by direct attachment to oxygen. |

| C1, C3 | 100 - 115 | Shielded by ortho/para -OH groups. |

| C5, C6, C7, C8 | 110 - 127 | Carbons on the unsubstituted ring. |

| C4a, C4b, C8a, C9a | 120 - 142 | Quaternary carbons with varied shielding/deshielding. |

| N-CH₃ | 25 - 35 | Aliphatic methyl carbon. |

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Definitive Structural Confirmation

While one-dimensional (1D) NMR provides initial information on the chemical environment of protons (¹H NMR) and carbons (¹³C NMR), two-dimensional (2D) NMR techniques are indispensable for the definitive structural elucidation of complex molecules like this compound. These experiments reveal through-bond and through-space correlations between nuclei, allowing for the unambiguous assignment of all signals and confirmation of the molecular framework.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH and ³JHH). youtube.comsdsu.edu For this compound, a COSY spectrum would be expected to show cross-peaks between adjacent aromatic protons on the carbazole rings. For instance, the proton at position 1 would show a correlation with the proton at position 3 (if not substituted), and protons at positions 5, 6, 7, and 8 would show correlations with their respective neighbors. This allows for the mapping of the proton-proton connectivity within the aromatic system.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. youtube.comlibretexts.org Each cross-peak in an HSQC spectrum represents a one-bond C-H connection. sdsu.edu This technique is crucial for assigning the carbon signals of the this compound structure. For example, the signal for the methyl protons (~3.5-4.0 ppm) would correlate with the methyl carbon signal (~30 ppm). Likewise, each aromatic proton signal would correlate with the signal of the carbon to which it is directly bonded, simplifying the assignment of the complex aromatic region of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful tool for piecing together the molecular skeleton, as it reveals long-range couplings between protons and carbons, typically over two to four bonds (²JCH and ³JCH). youtube.comlibretexts.org This allows for the connection of molecular fragments that are not directly bonded. In the case of this compound, key HMBC correlations would be expected between:

The N-methyl protons and the carbons at positions 4a and 9a.

The proton at position 1 and the carbons at positions 2, 3, 4a, and 9b.

The hydroxyl protons (if observable) and the carbons at positions 2 and 4.

The proton at position 5 and the carbons at positions 4, 6, and 9b.

Interactive Table: Expected 2D NMR Correlations for this compound

| Proton(s) | COSY Correlations (Coupled Protons) | HMQC/HSQC Correlations (Directly Bonded Carbon) | Key HMBC Correlations (Long-Range Coupled Carbons) |

| N-CH₃ | None | C-N | C4a, C9a |

| H-1 | H-3 (if present) | C-1 | C2, C3, C4a, C9b |

| H-3 | H-1 | C-3 | C1, C2, C4, C4a |

| H-5 | H-6 | C-5 | C4, C6, C9b |

| H-6 | H-5, H-7 | C-6 | C5, C7, C8, C4b |

| H-7 | H-6, H-8 | C-7 | C5a, C6, C8 |

| H-8 | H-7 | C-8 | C5a, C7, C9a |

NMR Analysis for Enantiomeric Purity (if chiral diol)

The structure of this compound is achiral as it possesses a plane of symmetry. However, if a chiral diol derivative of carbazole were being analyzed, NMR spectroscopy would be a powerful tool for determining its enantiomeric purity or enantiomeric excess (ee). scispace.com This is typically achieved by converting the pair of enantiomers into a pair of diastereomers by reaction with a chiral derivatizing agent (CDA). nih.gov

The resulting diastereomers are no longer mirror images and will have distinct chemical and physical properties, leading to separate, distinguishable signals in the NMR spectrum. mdpi.com A common approach for chiral diols involves derivatization with chiral boric acids or other agents that form cyclic esters. scispace.comnih.gov For example, reacting a racemic diol with an enantiopure CDA like (S)-(+)-N-acetylphenylglycineboronic acid would produce two different diastereomeric boronate esters. nih.gov These diastereomers would exhibit unique sets of proton (¹H) or other nuclei (e.g., ¹³C, ¹⁹F) signals with different chemical shifts. mdpi.com The enantiomeric excess can then be accurately calculated by integrating the signals corresponding to each diastereomer. springernature.com

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Characteristics and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The carbazole moiety is a well-known chromophore that absorbs strongly in the UV region. The parent carbazole molecule exhibits characteristic absorption bands corresponding to π-π* electronic transitions within the conjugated aromatic system. nist.gov

For this compound, the electronic spectrum is expected to be similar to that of the 9-methylcarbazole parent structure but modified by the presence of the two hydroxyl (-OH) groups. nist.gov These hydroxyl groups, being electron-donating auxochromes, are anticipated to cause a bathochromic (red) shift in the absorption maxima compared to 9-methylcarbazole. This shift is due to the extension of the conjugated system through the lone pairs on the oxygen atoms, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap.

The expected electronic transitions would primarily be of the π-π* type, characteristic of the aromatic carbazole core. The spectrum would likely display multiple bands, with the lowest energy absorption band being the most sensitive to substitution.

Interactive Table: Typical UV-Vis Absorption Data for Carbazole Derivatives

| Compound | Solvent | λ_max (nm) | Molar Absorptivity (ε) | Reference |

| Carbazole | Ethanol | 234, 257, 293, 324, 337 | - | nist.gov |

| 9-Methylcarbazole | Cyclohexane | 237, 259, 295, 328, 341 | - | nist.gov |

| This compound | Various | Expected red-shift from 9-methylcarbazole | - | N/A |

Photoluminescence (PL) Emission Profiles and Quantum Yield Determination

Carbazole and its derivatives are known for their strong fluorescence properties, making them valuable in materials science, particularly for organic light-emitting diodes (OLEDs). nih.govdergipark.org.tr Upon excitation with UV light, this compound is expected to exhibit significant photoluminescence (PL). The emission spectrum would typically be a mirror image of the lowest-energy absorption band.

The emission wavelength and intensity are highly dependent on the solvent polarity. In polar solvents, carbazole derivatives often show a larger Stokes shift (the difference between the absorption and emission maxima) due to solvent relaxation around the more polar excited state. The electron-donating hydroxyl groups at the 2 and 4 positions may enhance intramolecular charge transfer (ICT) character in the excited state, potentially leading to further red-shifted emission in polar environments.

The fluorescence quantum yield (ΦF), a measure of the efficiency of the emission process, is determined by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield under identical experimental conditions. Carbazole derivatives can exhibit high quantum yields, although this can be influenced by factors such as solvent, temperature, and aggregation. nih.gov

Time-Resolved Fluorescence Spectroscopy for Excited State Lifetime Analysis

Time-resolved fluorescence spectroscopy is a technique used to measure the average time a molecule spends in the excited state before returning to the ground state—a parameter known as the excited-state lifetime (τ). nih.gov This is a crucial parameter for understanding the photophysical dynamics of a molecule, including the rates of radiative (fluorescence) and non-radiative decay processes. mdpi.commdpi.com

For carbazole derivatives in solution, typical singlet excited state (S₁) lifetimes are in the range of several nanoseconds (e.g., 7-15 ns). mdpi.com The lifetime of this compound would be measured using techniques like Time-Correlated Single-Photon Counting (TCSPC). nih.gov The fluorescence decay is monitored over time after excitation with a short pulse of light. The resulting decay curve is then fitted to an exponential function to extract the lifetime. The presence of multiple decay components could indicate different emissive species, such as excimers or different conformational isomers. uni-muenchen.de

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk For this compound (C₁₃H₁₁NO₂), the expected exact mass is approximately 213.0790 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula with high accuracy.

In electron ionization (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M⁺•), which then undergoes fragmentation. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. libretexts.org The stable aromatic carbazole core would make the molecular ion peak relatively intense. Key fragmentation pathways for this compound would likely include:

Loss of a methyl radical: A common fragmentation for N-methyl compounds, leading to a fragment ion at [M-15]⁺.

Loss of a hydrogen atom: Formation of a stable [M-1]⁺ ion.

Loss of a hydroxyl radical: Cleavage of a C-OH bond to give an [M-17]⁺ fragment.

Loss of water: Elimination of H₂O from the diol structure, resulting in an [M-18]⁺ ion.

Loss of carbon monoxide (CO): A characteristic fragmentation for phenols and related compounds, which could lead to an [M-28]⁺ fragment after initial rearrangements.

The analysis of these fragmentation pathways, often aided by tandem mass spectrometry (MS/MS), allows for the confirmation of the different structural units within the molecule. nih.govnih.gov

Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value (Predicted) | Identity of Fragment | Neutral Loss |

| 213 | [C₁₃H₁₁NO₂]⁺• (Molecular Ion) | None |

| 198 | [C₁₂H₈NO₂]⁺ | •CH₃ |

| 196 | [C₁₃H₁₀NO]⁺ | •OH |

| 195 | [C₁₃H₉O₂]⁺ | H₂O |

| 185 | [C₁₂H₁₁NO]⁺• | CO |

| 184 | [C₁₂H₉NO]⁺ | CHO |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unequivocal determination of the elemental composition of a molecule through precise mass measurements. This technique provides a significant advantage over low-resolution mass spectrometry by enabling the differentiation of isobars, which are molecules with the same nominal mass but different elemental formulas. The high resolving power of HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, allows for mass measurements with high accuracy, typically to three or four decimal places. This precision is instrumental in confirming the identity of a compound and in the characterization of unknown substances, impurities, and degradation products. For this compound, HRMS would yield an exact mass measurement, confirming its elemental formula of C₁₃H₁₁NO₂.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₃H₁₁NO₂ |

| Monoisotopic Mass | 213.07898 u |

| Nominal Mass | 213 u |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. These ions typically have low internal energy, which minimizes fragmentation and results in the prominent observation of the protonated molecule [M+H]⁺ or other adducts.

This technique is widely used for the confirmation of molecular weight and can be coupled with tandem mass spectrometry (MS/MS) for structural elucidation through collision-induced dissociation (CID) of the precursor ion. For this compound, ESI-MS would be expected to show a strong signal corresponding to its protonated form, confirming its molecular weight.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography stands as the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. The technique involves directing a beam of X-rays onto a single crystal of the compound of interest. The resulting diffraction pattern is then analyzed to calculate the electron density map of the molecule, from which the precise positions of the atoms can be determined.

A successful X-ray crystallographic analysis of this compound would provide a wealth of information, including bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of its molecular structure. Furthermore, it would reveal the supramolecular architecture, detailing the intermolecular interactions such as hydrogen bonding and π-π stacking that govern the crystal packing. The process begins with the crucial and often rate-limiting step of growing a high-quality single crystal suitable for diffraction.

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common and powerful thermal analysis methods.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is highly sensitive to thermally induced events and is widely used to determine the temperatures and enthalpies of phase transitions, such as melting, crystallization, and glass transitions. A DSC thermogram of this compound would provide its melting point and the enthalpy of fusion, offering insights into its purity and crystalline nature.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the thermal stability of a material and for studying its decomposition pathways. A TGA curve for this compound would show the temperature at which it begins to decompose and the percentage of mass loss at different stages of heating, providing crucial information about its thermal stability.

Photoelectron Spectroscopy for Electronic Energy Level Mapping

Photoelectron Spectroscopy (PES) is a technique used to measure the ionization energies of molecules, providing information about their electronic structure. In PES, a sample is irradiated with high-energy photons, causing the ejection of electrons. The kinetic energies of these photoejected electrons are measured, and from this, their binding energies can be determined.

The resulting photoelectron spectrum consists of a series of bands, each corresponding to the ionization of an electron from a specific molecular orbital. Analysis of the spectrum for this compound would allow for the mapping of its electronic energy levels and provide insights into the nature of its chemical bonding and electronic properties.

Ultraviolet Photoelectron Spectroscopy (UPS) for Ionization Potentials

Ultraviolet Photoelectron Spectroscopy (UPS) is a highly sensitive surface analysis technique used to probe the electronic structure of the valence band of materials. wikipedia.orgkratos.com By irradiating a sample with ultraviolet photons, the kinetic energy of the emitted photoelectrons is measured, which allows for the determination of the ionization potential—the energy required to remove an electron from the highest occupied molecular orbital (HOMO). This parameter is crucial for understanding the charge transport properties of organic semiconductors.

Influence of Substituents on Ionization Potential:

The ionization potential (IP) of the carbazole moiety is sensitive to the electronic effects of its substituents. Electron-donating groups, such as the hydroxyl (-OH) and methyl (-CH₃) groups present in this compound, are generally expected to lower the ionization potential compared to unsubstituted carbazole. Conversely, electron-withdrawing groups tend to increase the IP.

Research on various carbazole derivatives has established a range of ionization potentials. For instance, a study on a series of 18 carbazole derivatives reported ionization potential values ranging from 7.2 to 7.6 eV. nih.gov In another study focusing on carbazole derivatives designed as blue emitters for organic light-emitting diodes, the ionization potentials were found to be in the range of 5.98 eV to 6.22 eV. acs.org Furthermore, investigations into carbazole derivatives in self-assembling monolayers have shown that substitutions on the carbazole ring can modulate the ionization energy; for example, the presence of oxygen atoms can lead to a decrease in ionization energy. mdpi.com

The table below presents a compilation of ionization potentials for several carbazole derivatives from the literature, illustrating the impact of different substituents.

| Compound/Derivative Class | Ionization Potential (eV) | Reference |

| Series of 18 Carbazole Derivatives | 7.2 - 7.6 | nih.gov |

| Dibenzo[a,j]phenazine-cored D-A-D Triads with Carbazole Donors (calculated second IP) | 5.70 - 5.76 | nih.gov |

| Carbazole Derivatives for Blue Emitters | 5.98 - 6.22 | acs.org |

| 2PACz (a carbazole derivative) | 5.75 | mdpi.com |

Based on the electron-donating nature of the two hydroxyl groups and the methyl group, it is anticipated that the ionization potential of this compound would be on the lower end of the typical range for carbazole derivatives. The presence of these groups increases the electron density on the carbazole ring system, which facilitates the removal of an electron and thus lowers the energy required for ionization.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For this compound (C₁₃H₁₁NO₂), an XPS analysis would be expected to provide detailed information about the carbon (C), nitrogen (N), and oxygen (O) environments.

Expected Core-Level Spectra:

C 1s Spectrum: The high-resolution C 1s spectrum of this compound would be complex, with multiple peaks corresponding to the different chemical environments of the carbon atoms. The aromatic carbons of the carbazole ring would have binding energies distinct from the methyl carbon. Furthermore, the carbons bonded to the hydroxyl groups (C-OH) and the nitrogen atom (C-N) would exhibit chemical shifts to higher binding energies compared to the C-C and C-H bonds due to the higher electronegativity of oxygen and nitrogen.

N 1s Spectrum: The N 1s spectrum is expected to show a single peak corresponding to the nitrogen atom in the carbazole ring. The binding energy of this peak provides information about the chemical state of the nitrogen. For N-doped carbon nanotubes, N 1s core-level binding energies can vary depending on the local atomic environment, with different configurations (graphitic, pyridinic, pyrrolic) exhibiting a range of binding energies. rsc.org In the case of this compound, a single chemical environment for the nitrogen atom is expected.

O 1s Spectrum: The O 1s spectrum should exhibit a primary peak associated with the two hydroxyl (-OH) groups. The binding energy of this peak is characteristic of the C-O-H bonding environment.

The following table provides a hypothetical summary of the expected core-level binding energies for this compound based on typical values for organic compounds containing these functional groups. Actual experimental values may vary.

| Element | Core Level | Expected Chemical Environments | Predicted Binding Energy Range (eV) |

| Carbon | C 1s | C-C, C-H (aromatic and methyl) | 284.5 - 285.5 |

| C-N | ~286 | ||

| C-OH | ~286.5 | ||

| Nitrogen | N 1s | N-C (carbazole) | 399 - 401 |

| Oxygen | O 1s | C-OH | 532 - 534 |

Quantitative analysis of the peak areas in the XPS survey scan would allow for the determination of the elemental composition of the sample surface, which should be consistent with the stoichiometry of this compound.

Computational and Theoretical Analysis of this compound Remains an Unexplored Area of Research

While the field of computational chemistry has seen extensive application in the study of carbazole and its derivatives, it appears that this compound has not yet been a specific target of such investigations. General searches and targeted inquiries into quantum chemical methodologies and electronic structure analyses for this particular compound did not return any published findings.

The broader family of carbazole derivatives has been the subject of numerous theoretical studies, highlighting the utility of computational methods in this area of chemical research. For instance, Density Functional Theory (DFT) has been successfully employed to investigate the molecular structures, vibrational spectra, and electronic properties of various halogenated and functionalized carbazoles. nih.govresearchgate.netresearchgate.net These studies often explore how different substituents on the carbazole core influence its properties. Furthermore, computational analyses have been crucial in understanding the formation mechanisms of carbazole alkaloids and in designing carbazole-based materials for applications in optoelectronics and photovoltaics. researchgate.netelsevierpure.commdpi.commdpi.com

Methodologies such as DFT and Time-Dependent DFT (TD-DFT) are standard tools for predicting ground state geometries, electronic structures, and optical properties of organic molecules. nih.govacs.org Analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a common practice to understand the electronic behavior and reactivity of these compounds. researchgate.net The energy difference between the HOMO and LUMO levels, known as the band gap, provides critical insights into a molecule's electronic transitions and stability. mdpi.comnih.gov

However, without specific studies on this compound, it is not possible to present any data regarding its computed geometric parameters, electronic structure, FMO characteristics, or simulated optical properties. The scientific community has a rich toolbox for such investigations, but these tools have not yet been applied to this specific molecule in the available literature.

Future computational research could shed light on the unique properties of this compound, potentially exploring how the combination of the methyl group at the 9-position and the diol substitution at the 2- and 4-positions impacts its electronic and chemical behavior in comparison to other studied carbazoles. Such a study would involve the application of the very quantum chemical methodologies outlined in the initial request.

Computational and Theoretical Investigations of 9 Methylcarbazole 2,4 Diol

Analysis of Electronic Structure and Frontier Molecular Orbitals (FMOs)

Spatial Distribution of Electron Density and Charge Transfer Characteristics

There are no available studies that specifically detail the spatial distribution of electron density or the charge transfer characteristics of 9-Methylcarbazole-2,4-diol. Such analyses, typically performed using methods like Density Functional Theory (DFT), would provide insights into the molecule's reactivity, electronic properties, and potential for intramolecular charge transfer (ICT). For instance, analysis of frontier molecular orbitals (HOMO and LUMO) and the generation of molecular electrostatic potential (MEP) maps are standard computational procedures to elucidate these properties. However, no such calculations have been published for this compound.

Molecular Dynamics and Simulation Studies

Intermolecular Interactions and Aggregation Behavior (e.g., π-π stacking, hydrogen bonding)

There is no specific research on the intermolecular interactions and aggregation behavior of this compound. Due to the presence of the carbazole (B46965) core and hydroxyl groups, it is theoretically expected that this compound would engage in both π-π stacking interactions via its aromatic system and hydrogen bonding through its diol functionality. Studies on other hydroxy-substituted carbazoles have shown the importance of hydrogen bonding in molecular recognition and aggregation nih.gov. However, without specific simulation or experimental data for this compound, any discussion remains speculative.

Prediction of Spectroscopic Signatures

Simulated IR, UV-Vis, and NMR Spectra

No published data exists for the simulated Infrared (IR), Ultraviolet-Visible (UV-Vis), or Nuclear Magnetic Resonance (NMR) spectra of this compound. Theoretical simulations of these spectra, often carried out using DFT and time-dependent DFT (TD-DFT), are invaluable for complementing experimental data and aiding in structural elucidation. While experimental characterization for various carbazole derivatives using these techniques is common researchgate.netscispace.comresearchgate.net, theoretical predictions for this specific diol are absent from the literature.

Theoretical Photoluminescence Properties: Emission Maxima and Radiative Lifetimes

Information regarding the theoretical photoluminescence properties of this compound, such as its predicted emission maxima and radiative lifetimes, is not available. Computational methods, particularly TD-DFT, are employed to predict the excited-state properties that govern photoluminescence. Such studies would help in understanding the compound's potential for applications in areas like organic light-emitting diodes (OLEDs) or fluorescent probes. Research on other carbazole derivatives has explored these properties, but the specific data for this compound has not been reported.

Structure Property Relationships in 9 Methylcarbazole 2,4 Diol and Carbazole Diol Systems

Impact of Hydroxylation on Electronic and Optical Properties

The presence and position of hydroxyl (-OH) groups on the carbazole (B46965) framework are critical determinants of the molecule's electronic and optical properties. These substituents exert a profound influence on absorption and emission spectra, photoluminescence quantum yield, and intramolecular charge transfer processes.

The substitution of hydroxyl groups onto the carbazole core generally leads to noticeable shifts in the absorption and emission spectra. The electron-donating nature of the hydroxyl group can increase the electron density of the π-conjugated system, which often results in a bathochromic (red) shift in both absorption and emission wavelengths. For instance, studies on various carbazole derivatives have shown that the introduction of electron-donating groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the energy of electronic transitions.

The intensity of absorption and emission can also be modulated by hydroxylation. The specific positioning of the hydroxyl groups can influence the transition dipole moment, which is a key factor governing the probability of a particular electronic transition and, consequently, the intensity of the corresponding spectral bands.

Table 1: Illustrative Photophysical Data for Substituted Carbazole Derivatives

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Reference |

| Carbazole | 328-353 | 386-437 | 0.72-0.89 | researchgate.net |

| 2-(9H-carbazol-9-yl)-N'-(2-hydroxybenzylidene) acetohydrazide | - | - | 0.631 | inoe.ro |

This table provides a generalized representation of how substituents can affect the photophysical properties of carbazole systems. Specific data for 9-Methylcarbazole-2,4-diol was not available in the search results.

The photoluminescence quantum yield (PLQY), a measure of the efficiency of the emission process, is highly sensitive to the presence of hydroxyl groups. These groups can influence the PLQY through several mechanisms. On one hand, the electron-donating effect of hydroxyl groups can enhance the radiative decay rate, potentially leading to a higher quantum yield. For example, a study on N-carbazole acetyl hydrazones Schiff-bases demonstrated that compounds with electron-donating groups exhibited increased fluorescence quantum yields inoe.ro.

In donor-acceptor substituted carbazole systems, hydroxyl groups can play a crucial role in intramolecular charge transfer (ICT) processes. Upon photoexcitation, an electron can be transferred from the electron-donating portion of the molecule (often involving the carbazole nitrogen and its substituents) to the electron-accepting portion. The presence of hydroxyl groups can influence this process by modifying the electron-donating strength of the carbazole moiety.

Furthermore, hydrogen bonding involving the hydroxyl groups can significantly affect the stability and dynamics of the ICT state. rsc.org Depending on whether the hydroxyl group is hydrogen-bonding with a solvent that acts as a proton donor or acceptor, the formation and stabilization of the ICT state can be either promoted or inhibited. rsc.org In some cases, a dynamic equilibrium may be established between the free and hydrogen-bonded ICT states. rsc.org

Role of N-Methyl Substitution on Molecular and Electronic Characteristics

The substitution of a methyl group at the N9 position of the carbazole ring introduces both steric and electronic effects that can significantly alter the molecule's properties.

The introduction of a methyl group at the N9 position of carbazole can have a notable impact on its biological and electronic properties. From an electronic standpoint, the methyl group is weakly electron-donating, which can subtly influence the electron density of the aromatic system.

Sterically, the methyl group can create hindrance that affects the molecule's interactions with its environment. For example, in the context of biological activity, N-methylation of 7H-dibenzo[c,g]carbazole was found to drastically reduce its DNA-binding activity in mouse liver by approximately 300-fold, suggesting that the unsubstituted nitrogen is crucial for its genotoxic activity in that organ. nih.gov This highlights how a seemingly minor structural change can lead to profound differences in molecular interactions. In medicinal chemistry, N-methylation is a common strategy to improve pharmacological effects by filling additional pockets in enzyme binding sites or to mask a hydrogen bond donor, which can improve absorption properties.

In some molecular systems, N-methylation can lead to a loss of planarity. This conformational change can disrupt π-conjugation, which may lead to a blue shift in the absorption and emission spectra. However, in other cases, the effect on planarity may be minimal. The extent of this influence depends on the nature of the substituents and their interactions. For instance, in some amides, N-methylation can induce a change in conformation from a planar to a non-planar geometry, which can surprisingly increase water-accessible polar surface area. wordpress.com

Electrochemical Behavior and Stability

The electrochemical characteristics of carbazole derivatives are highly sensitive to the nature and position of substituents on the carbazole ring. The presence of both a methyl group at the 9-position and hydroxyl groups at the 2- and 4-positions in this compound dictates its redox behavior and subsequent stability.

The oxidation of carbazole and its derivatives typically proceeds through an initial one-electron transfer to form a radical cation. The stability and subsequent reaction pathways of this radical cation are heavily influenced by the molecular structure. For N-substituted carbazoles, where the nitrogen atom is blocked, the initial oxidation occurs on the carbazole ring itself. The electron-rich nature of the carbazole ring makes it a good electron donor (hole transporter).

The introduction of electron-donating groups, such as the two hydroxyl (-OH) groups in this compound, significantly lowers the energy required to remove an electron. This results in a lower oxidation potential compared to unsubstituted or N-alkylated carbazoles. The hydroxyl groups increase the electron density of the π-conjugated system, particularly at the ortho and para positions, facilitating the formation of the radical cation.

The redox mechanism for carbazoles that are unsubstituted at the 3 and 6 positions often involves the coupling of two radical cations to form 3,3'-bicarbazole dimers. This dimerization can be irreversible if the resulting species is not stable. In the case of this compound, the hydroxyl groups at the 2 and 4 positions activate the ring, and while the 3-position is sterically hindered, follow-up reactions such as electropolymerization could still be a potential pathway upon oxidation.

To illustrate the effect of substitution on oxidation potentials, the following table presents data for related carbazole compounds. It is anticipated that this compound would exhibit an oxidation potential significantly lower than that of N-ethylcarbazole due to the strong electron-donating nature of the two hydroxyl groups.

| Compound | First Oxidation Potential (Eox vs. SCE) | Reversibility | Notes |

|---|---|---|---|

| N-ethylcarbazole | +1.12 V | Irreversible | Oxidation leads to unstable cations and dimerization. |

| 3,6-dibromo-9H-carbazole | +1.30 V | - | Electron-withdrawing groups increase the oxidation potential. |

| 3,6-dimethoxy-9H-carbazole | +0.65 V | - | Electron-donating groups significantly lower the oxidation potential. |

| This compound (Predicted) | < +0.6 V | Likely Irreversible | The two strong electron-donating -OH groups are expected to dramatically lower the oxidation potential, potentially leading to follow-up reactions like electropolymerization. |

The electrochemical stability of a carbazole derivative refers to its ability to undergo repeated redox cycles without degradation. This property is intrinsically linked to its molecular structure. A primary factor in the instability of many carbazole derivatives is the high reactivity of the radical cations formed upon oxidation, especially at the unsubstituted 3 and 6 positions. This reactivity often leads to irreversible dimerization or polymerization, which alters the material's properties and degrades device performance.

For this compound, several structural features influence its stability:

Hydroxyl Groups: The -OH groups at the 2 and 4 positions are strong activating groups. While they lower the oxidation potential, they also increase the electron density of the ring, which can make the radical cation more susceptible to follow-up chemical reactions. This can lead to the formation of a passivating polymer film on an electrode surface during electrochemical cycling, which is a form of instability.

Therefore, while the N-methylation contributes positively to stability, the presence of the highly activating diol groups suggests that this compound may exhibit limited electrochemical cycling stability, likely undergoing oxidative polymerization. Enhancing stability would require protecting the remaining highly activated positions on the carbazole ring.

Relationship between Molecular Architecture and Material Performance

The performance of a carbazole-based material in an optoelectronic device is a direct consequence of its molecular architecture. The strategic placement and chemical nature of substituents allow for the precise tuning of electronic energy levels, charge transport characteristics, and long-term stability.

The optoelectronic properties of organic materials are governed by the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov This HOMO-LUMO gap determines the material's absorption and emission wavelengths. Substituent engineering is a powerful strategy for tuning this gap. nankai.edu.cn

Positional Isomerism: The specific placement of the hydroxyl groups at the 2- and 4-positions is critical. Isomers with substituents at different positions (e.g., 3,6- or 2,7-) can have vastly different electronic and photophysical properties. researchgate.netresearchgate.net The 2,4-substitution pattern creates an asymmetric distribution of electron density, which can induce a significant molecular dipole moment and affect how the molecules pack in the solid state. This asymmetry can influence solubility, film-forming properties, and charge transport pathways. For instance, theoretical and experimental studies on various carbazole isomers have shown that the connectivity of the carbazole units profoundly impacts triplet energy levels and device efficiencies. researchgate.net

The table below summarizes the expected effects of the specific substitutions in this compound on its key electronic properties compared to a standard N-alkylcarbazole.

| Property | Effect of N-Methyl Group | Effect of 2,4-Diol Groups | Overall Expected Property of this compound |

|---|---|---|---|

| HOMO Energy Level | Slightly raises HOMO | Significantly raises HOMO | High-energy HOMO, facilitating hole injection. |

| LUMO Energy Level | Minimal effect | Slightly alters LUMO | LUMO level less affected than HOMO. |

| HOMO-LUMO Gap | Slightly reduces gap | Significantly reduces gap | Smaller energy gap than N-alkylcarbazole, leading to red-shifted absorption/emission. |

| Molecular Dipole | Minimal effect | Induces a strong dipole moment | Asymmetric, polar molecule. |

Carbazole-based compounds are renowned for their excellent hole-transporting capabilities, which is why they are frequently used in the hole transport layer (HTL) of devices like OLEDs and perovskite solar cells. acs.orgnbinno.comyoutube.com Both charge transport and device stability are closely tied to the molecular design.

Charge Transport: Efficient charge transport relies on good electronic coupling between adjacent molecules, which is facilitated by orderly molecular packing. The specific architecture of this compound influences this in several ways. The N-methyl group can disrupt π-π stacking compared to 9H-carbazole, but the hydroxyl groups introduce the possibility of intermolecular hydrogen bonding. This hydrogen bonding could enforce a more ordered packing arrangement, potentially creating favorable pathways for hole transport. However, the asymmetric nature of the molecule could also lead to amorphous film formation, which is often desirable for preventing crystallization and ensuring morphological stability in devices. bohrium.com

Device Stability: The long-term operational stability of an organic electronic device is often limited by the chemical, thermal, and morphological stability of the materials used. mdpi.com

Electrochemical Stability: As discussed in section 5.3.2, the high reactivity of the diol-substituted carbazole ring upon oxidation can be a source of instability, leading to material degradation.

Thermal and Morphological Stability: Carbazole cores are known for their high thermal stability. nbinno.com The introduction of functional groups and the potential for hydrogen bonding can further increase the glass transition temperature (Tg), leading to morphologically stable amorphous films that resist crystallization at elevated operating temperatures.

Strategies for Enhancement: To improve the stability of a material like this compound for device applications, a common strategy would be to introduce bulky, inert substituents at the remaining active sites of the carbazole ring (e.g., positions 3, 6, and 8). This would sterically hinder the reactive radical cations from undergoing degradative coupling reactions, thereby enhancing both electrochemical reversibility and the operational lifetime of the device. acs.orgelsevierpure.com

Applications of 9 Methylcarbazole 2,4 Diol in Organic Electronics and Advanced Materials

Organic Light-Emitting Diodes (OLEDs)

Carbazole (B46965) derivatives are integral to modern OLED technology, serving various functions within the device architecture. nih.govmdpi.comrsc.orgresearchgate.net Their high triplet energy and good charge carrier mobility make them suitable as host materials for phosphorescent emitters, while their tunable emission properties allow for their use as fluorescent emitters themselves. nih.govrsc.orgresearchgate.net

The carbazole framework is a common component in both fluorescent and thermally activated delayed fluorescence (TADF) emitters. chemistryviews.orgfrontiersin.org By attaching various electron-donating and electron-accepting moieties, the emission color and efficiency of carbazole derivatives can be finely tuned. While no specific data exists for 9-Methylcarbazole-2,4-diol as an emitter, related carbazole derivatives have shown efficient blue and green electroluminescence. The hydroxyl groups in this compound could potentially lead to blue-shifted emission due to their electron-withdrawing nature, making it a candidate for deep-blue OLEDs. chemistryviews.org

As host materials, carbazole derivatives are prized for their high triplet energy, which is crucial for confining the triplet excitons of phosphorescent guest emitters and preventing energy loss. kaust.edu.sa The high thermal stability of the carbazole unit also contributes to the operational lifetime of the OLED device. The specific substitution pattern of this compound would influence its suitability as a host, with the goal of achieving efficient energy transfer to the dopant.

Table 1: Performance of Selected Carbazole-Based Emitters and Hosts in OLEDs It is important to note that the following data is for representative carbazole derivatives and not specifically for this compound.

| Compound Type | Role | Emission Color | Max. External Quantum Efficiency (EQE) (%) |

| Carbazole-imidazole derivative | Emitter | Deep-Blue | 1.1 |

| Trifluoromethane-modified carbazole | Emitter | Blue | Not specified |

| Carbazole-dibenzothiophene isomers | Host | Blue | Not specified |

| Multi-substituted carbazole derivative | Emitter | Blue | 5.3 |

This table is for illustrative purposes and is based on data for various carbazole derivatives. chemistryviews.orgkaust.edu.sanih.govresearchgate.net

The excellent hole-transporting properties of carbazoles make them ideal candidates for Hole Transport Layers (HTLs) in OLEDs. nih.gov They facilitate the efficient injection and transport of holes from the anode to the emissive layer, contributing to lower driving voltages and higher device efficiencies. The introduction of hydroxyl groups, as in this compound, could potentially influence the energy levels and improve the interfacial contact with adjacent layers.

Photovoltaic Devices (Solar Cells)

In the realm of solar energy, carbazole derivatives have demonstrated significant promise as materials for both dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs). nih.govrsc.orgrsc.orgosti.govnih.govresearchgate.nettcichemicals.com Their primary role in these devices is typically as a Hole Transport Material (HTM).

In DSSCs, carbazole-based dyes can act as sensitizers, absorbing light and injecting electrons into the semiconductor electrode. rsc.org More commonly, carbazole derivatives are employed as HTMs in solid-state DSSCs and PSCs, where they replace the liquid electrolyte and improve device stability and performance. rsc.orgtcichemicals.com For instance, carbazole-based HTMs have been synthesized and have shown comparable or even superior performance to the state-of-the-art HTM, spiro-OMeTAD. tcichemicals.com

The molecular structure of an HTM is critical for efficient hole extraction from the perovskite or dye layer and its transport to the electrode. Carbazole-based HTMs can be readily functionalized to tune their energy levels for better alignment with the valence band of the light-absorbing layer, thereby minimizing energy loss. nih.govrsc.org Research on methoxydiphenylamine-substituted carbazole derivatives has shown that modifying the linking topology and the number of chromophores can significantly impact the photovoltaic performance, with efficiencies reaching around 20% in PSCs. acs.org The presence of a hydroxyl group in related carbazole HTMs has been shown to slightly increase the decomposition temperature, suggesting improved thermal stability due to intermolecular hydrogen bonding. acs.org This indicates that the diol functionality in this compound could be beneficial for creating robust and efficient HTMs.

Table 2: Photovoltaic Performance of Selected Carbazole-Based Hole Transport Materials in Perovskite Solar Cells The following data is for representative carbazole derivatives and not specifically for this compound.

| HTM | Power Conversion Efficiency (PCE) (%) |

| Carbazole twin derivative (V886) | 16.91 |

| Three-arm carbazole derivative (SGT-405) | 14.79 |

| D-A type carbazole derivative (KZRD) | 20.40 |

| Branched methoxydiphenylamine-substituted carbazole | ~20 |

This table is for illustrative purposes and is based on data for various carbazole derivatives. rsc.orgrsc.orgtcichemicals.comacs.org

Electrochromic and Photorefractive Materials

The ability of carbazole-based polymers to undergo reversible color changes upon electrochemical oxidation and reduction makes them suitable for electrochromic devices. rsc.orgexpresspolymlett.comacs.orgnih.govmdpi.com These materials can be used in applications such as smart windows, displays, and mirrors. The incorporation of hydroxyl groups in carbazole-based polyamides has been shown to provide active sites for forming hybrid films with metal oxides, leading to improved electrochromic behavior with lower driving potentials and faster switching times. rsc.org This suggests that this compound could be a valuable monomer for synthesizing high-performance electrochromic polymers.

Furthermore, carbazole derivatives are known to exhibit photorefractive effects, where the refractive index of the material changes in response to light. This property is crucial for applications in holographic data storage and optical image processing. The synthesis of a carbazole derivative containing a hydroxyethyl (B10761427) group has been reported for its potential use in photorefractive materials, highlighting the role of hydroxyl functionalities in this area. researchgate.net

Other Emerging Applications in Materials Science

The unique electronic and photophysical properties of carbazole-based molecules have traditionally made them prime candidates for a variety of applications in materials science. The general structure of carbazole allows for functionalization at multiple positions, enabling the tuning of its properties for specific uses. The introduction of hydroxyl and methyl groups, in particular, is a common strategy to influence solubility, solid-state packing, and electronic behavior. However, specific research into the applications of this compound remains unpublished.

Supramolecular Chemistry and Molecular Recognition (non-biological sensing)

There is currently no available scientific literature detailing the use of this compound in the fields of supramolecular chemistry or non-biological molecular recognition. While carbazole derivatives are known to participate in the formation of supramolecular assemblies through hydrogen bonding and π-π stacking, and have been incorporated into artificial receptors, specific studies involving the 2,4-diol isomer of 9-methylcarbazole (B75041) have not been reported. The potential for the diol functionality to act as a hydrogen-bond donor for the recognition of specific guest molecules has not been explored for this particular isomer.

Catalysis in Organic Reactions

A review of current research indicates that there are no published studies on the application of this compound as a catalyst or ligand in organic reactions. Although carbazole-containing compounds have been investigated as photocatalysts or as ligands in transition-metal catalysis, the catalytic activity of this compound has not been documented. Research into its potential to facilitate or enhance organic transformations is a field that remains to be investigated.

Development of Sensors and Probes (non-biological)

There is no scientific data available on the development or application of this compound as a non-biological sensor or probe. The intrinsic fluorescence of the carbazole core often forms the basis for the design of chemosensors. Modifications to the carbazole skeleton can induce changes in its photophysical properties upon interaction with specific analytes. However, the response of this compound to any non-biological analytes and its potential for use in sensing applications have not been reported in the scientific literature.

Future Research Directions and Outlook

Exploration of Novel and Sustainable Synthetic Pathways for Dihydroxylated N-Methylcarbazoles

The advancement of applications for dihydroxylated N-methylcarbazoles, including 9-Methylcarbazole-2,4-diol, is intrinsically linked to the development of efficient and environmentally benign synthetic methodologies. Current multi-step syntheses of carbazole (B46965) derivatives can be complex and may not be economically scalable. researchgate.net Future research should prioritize the discovery of novel synthetic routes that are both high-yielding and sustainable.

One promising avenue is the application of one-pot, multi-component reactions, such as the Gewald reaction, which has been successfully used for the eco-friendly synthesis of other carbazole derivatives. researchgate.net This approach offers advantages like mild reaction conditions and simplified work-up procedures, contributing to a greener chemical process. researchgate.net Additionally, exploring enzymatic catalysis or photocatalysis could lead to highly selective and efficient syntheses under milder conditions, reducing energy consumption and waste generation.

Key research objectives in this area include:

Investigation of green catalysts: Focusing on biocatalysts or earth-abundant metal catalysts to replace hazardous reagents.

Solvent selection: Emphasizing the use of green solvents or solvent-free reaction conditions.

The successful development of such pathways will be crucial for the large-scale production of this compound and its analogues, making them more accessible for various technological applications.

Development of Advanced Spectroscopic Probes for Real-time Dynamics of Excited States

A detailed understanding of the photophysical processes within this compound is fundamental to optimizing its performance in optoelectronic devices. While steady-state spectroscopic techniques provide valuable information, future research must employ advanced time-resolved spectroscopic methods to probe the real-time dynamics of its excited states.

Techniques such as femtosecond and nanosecond transient absorption spectroscopy can provide a detailed picture of the excited-state relaxation pathways. researchgate.netmdpi.com These methods allow for the characterization of transient species, including the initially populated singlet states (Sₓ), the first excited singlet state (S₁), and the first triplet state (T₁). researchgate.netmdpi.com For instance, studies on similar carbazole compounds have revealed S₁ state lifetimes in the range of 7-15 nanoseconds. researchgate.net

Future research should focus on:

Ultrafast Spectroscopy: Utilizing femtosecond transient absorption to map the complete energy relaxation cascade from higher excited states. mdpi.com

Time-Resolved Fluorescence: To precisely measure the lifetime and quenching dynamics of the emissive S₁ state. researchgate.net

Solvatochromism Studies: Investigating the effect of different solvent environments on the excited-state dynamics to understand the role of intramolecular charge transfer (ICT) states. nih.gov

By elucidating the intricate details of excited-state behavior, researchers can rationally design molecules with tailored photophysical properties, such as enhanced fluorescence quantum yields or efficient intersystem crossing for applications in OLEDs.

High-Throughput Computational Screening and Machine Learning Approaches for Material Design and Property Prediction

The traditional approach to materials discovery, relying on iterative synthesis and characterization, is often time-consuming and resource-intensive. High-throughput computational screening (HTCS) and machine learning (ML) offer a paradigm shift, enabling the rapid evaluation and prediction of material properties. researchgate.netresearchgate.netrsc.org

Future research on this compound and its derivatives should leverage these computational tools to accelerate the design of new materials with desired functionalities. By creating large virtual libraries of candidate molecules, HTCS can efficiently screen for promising structures based on calculated properties like electronic structure, and charge transport characteristics. rsc.org

Machine learning models, trained on existing experimental and computational data, can predict a wide range of chemical, physical, and biological properties of novel compounds with increasing accuracy. researchgate.netnih.gov These data-driven methods can circumvent the need for computationally expensive quantum chemical calculations for every new molecule. researchgate.net The development of Δ-learning models, which use ML to predict a correction to a lower-level calculation, has shown promise in accelerating the prediction of high-level energy evaluations. researchgate.net

Key directions for future computational work include:

Developing robust ML models: To predict key performance metrics such as charge mobility, and excited state energies. chemrxiv.org

Integrating HTCS with ML: To create a closed-loop discovery process where ML models guide the selection of candidates for more rigorous computational analysis or synthesis.

Generative models: Employing advanced ML architectures to design entirely new molecular structures with optimized properties. nih.gov

The synergy between computational screening, machine learning, and experimental validation will be instrumental in navigating the vast chemical space of carbazole derivatives to identify next-generation materials.

Design and Synthesis of Multi-Functional Carbazole Diol Systems for Integrated Devices

The inherent properties of the carbazole core, such as good hole-transporting ability and high thermal stability, make it an excellent platform for creating multi-functional materials. nih.govbohrium.com By strategically functionalizing the this compound scaffold, it is possible to design molecules that combine multiple functionalities for use in integrated electronic devices. beilstein-journals.org

For example, attaching electron-accepting moieties to the carbazole donor core can lead to bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs), improving charge balance and device efficiency. bohrium.comopenreadings.eu The ability to tune the electronic properties through chemical modification allows for the development of materials tailored for specific applications, from emitters in OLEDs to sensitizers in solar cells. beilstein-journals.orgmdpi.com

Future research in this area should focus on:

Donor-Acceptor Architectures: Synthesizing novel donor-acceptor molecules based on this compound to achieve efficient intramolecular charge transfer for applications in thermally activated delayed fluorescence (TADF) emitters.

Bifunctional Materials: Creating materials that exhibit both high charge carrier mobility and strong emission for simplified device architectures. mdpi.com

Self-Assembling Systems: Designing molecules that can self-assemble into well-ordered structures to enhance charge transport and device performance.

The development of these multi-functional systems will be a key driver for innovation in organic electronics, enabling the fabrication of more efficient and cost-effective devices.

Investigation of this compound in Emerging Quantum Material Paradigms

The field of quantum materials represents a frontier in materials science, with the potential to revolutionize computing, sensing, and energy technologies. researchgate.net While still in its nascent stages, the exploration of organic molecules like this compound within quantum material paradigms could unveil novel phenomena and applications.

The unique electronic structure of carbazole derivatives, characterized by delocalized π-systems, could be harnessed to create materials with interesting quantum properties. For instance, the controlled synthesis of carbazole-based nanostructures or molecular assemblies might lead to the emergence of quantum confinement effects or collective electronic states. The unusual electronic spectrum of materials like graphene has opened up new avenues in 'relativistic' condensed-matter physics, and it is conceivable that carefully designed organic systems could exhibit similarly exotic properties. researchgate.net

Future exploratory research could investigate:

Molecular Spintronics: The potential for controlling spin states in this compound-based systems for applications in quantum information processing.

Strongly Correlated Electron Systems: The synthesis of extended, conjugated networks of carbazole diols to study collective electronic phenomena.

Topological Organic Materials: Theoretical and experimental investigations into whether specific arrangements of carbazole units could lead to materials with non-trivial topological electronic states.

While speculative, the investigation of this compound and related compounds in the context of quantum materials could open up entirely new and unforeseen scientific and technological landscapes.

Q & A

Q. Basic Research Focus

- HPLC-DAD : Reverse-phase C18 columns (MeCN/HO gradient) detect impurities <0.1%.

- TGA/DSC : Thermal stability analysis (N atmosphere) identifies decomposition thresholds (>200°C for most carbazoles) .

- Stability Studies : Accelerated aging (40°C/75% RH for 28 days) monitors hydroxyl group oxidation, mitigated by inert storage (Argon) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.